5-Methoxy-N-isobutanoyltryptamine
Description
5-Methoxy-N-isobutanoyltryptamine (CAS: 66012-84-8) is a synthetic tryptamine derivative characterized by a 5-methoxy substitution on the indole ring and an N-isobutanoyl group on the ethylamine side chain. Its molecular formula is C₁₄H₁₉N₂O₂, with an average mass of 247.31 g/mol (derived from its IUPAC name: Propanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-) . Unlike simpler N,N-dialkylated tryptamines (e.g., 5-MeO-DMT), this compound features an acylated amine, which may alter its pharmacokinetic properties, including metabolic stability and blood-brain barrier (BBB) permeability.
Properties
CAS No. |
66012-84-8 |
|---|---|
Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylpropanamide |
InChI |
InChI=1S/C15H20N2O2/c1-10(2)15(18)16-7-6-11-9-17-14-5-4-12(19-3)8-13(11)14/h4-5,8-10,17H,6-7H2,1-3H3,(H,16,18) |
InChI Key |
YLBCWMAOAXFOHD-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NCCC1=CNC2=C1C=C(C=C2)OC |
Canonical SMILES |
CC(C)C(=O)NCCC1=CNC2=C1C=C(C=C2)OC |
Other CAS No. |
66012-84-8 |
Synonyms |
5-methoxy-N-isobutanoyltryptamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-Methoxy-N-isobutanoyltryptamine with structurally and pharmacologically related tryptamines:
Structural and Functional Insights
- N-Substituent Effects: Acylated vs. Alkylated Amines: The N-isobutanoyl group in this compound may reduce BBB penetration compared to N,N-dimethyl or N,N-diisopropyl analogs (e.g., 5-MeO-DMT, 5-MeO-DiPT) due to increased polarity . Receptor Binding: N,N-diisopropyl substitution (5-MeO-DiPT) enhances SERT inhibition, while N,N-dimethyl substitution (5-MeO-DMT) favors 5-HT receptor activation .
- Metabolism: 5-MeO-DiPT is metabolized via CYP2D6 into hydroxylated and N-dealkylated products, which may contribute to toxicity . The isobutanoyl group in this compound could undergo hydrolysis to yield 5-methoxytryptamine (5-MT), a known serotonin analog .
- Toxicity and Safety: 5-MeO-DiPT induces neurotoxicity in rats (e.g., reduced hippocampal neurogenesis at 10 mg/kg) , whereas 5-MeO-DMT has a lower toxicity profile but risks cardiovascular effects at high doses . The acylated structure of this compound might mitigate acute toxicity by limiting CNS exposure .
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